(E)-2-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide
Description
(E)-2-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide is a sulfonamide derivative featuring an ethene backbone substituted with a 4-chlorophenyl group and a 4-methylbenzylsulfonamide moiety. Its molecular formula is C₁₆H₁₆ClNO₂S (CAS: 338415-80-8), with an InChIKey of LNCPWGIIXGFVGY-UHFFFAOYSA-N . The compound is commercially available from multiple suppliers and is often used in medicinal chemistry and crystallography studies due to its stereochemical stability and sulfonamide functionality .
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-13-2-4-15(5-3-13)12-18-21(19,20)11-10-14-6-8-16(17)9-7-14/h2-11,18H,12H2,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCPWGIIXGFVGY-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-chlorobenzaldehyde and 4-methylbenzylamine.
Formation of the Ethene Backbone: The ethene backbone is formed through a Wittig reaction, where 4-chlorobenzaldehyde reacts with a suitable phosphonium ylide to form (E)-2-(4-chlorophenyl)ethene.
Sulfonamide Formation: The final step involves the reaction of (E)-2-(4-chlorophenyl)ethene with 4-methylbenzylamine and a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to form the desired sulfonamide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
(E)-2-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to the presence of the sulfonamide group, which is known to inhibit bacterial growth.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: The compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of (E)-2-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid in bacteria, leading to their growth inhibition.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogs
The following sulfonamide derivatives share structural similarities with the target compound, differing primarily in substituent groups:
Substituent Effects on Physicochemical Properties
Electronic and Steric Influence
- Chlorophenyl vs. Methoxyphenyl : The 4-chloro substituent (electron-withdrawing) in the target compound reduces electron density on the ethene backbone compared to the 4-methoxy analog (electron-donating). This may enhance electrophilic reactivity and alter binding affinity in biological systems .
- Methylbenzyl vs. Thiophenmethyl : The 4-methylbenzyl group in the target compound increases lipophilicity (logP ~3.2 estimated) compared to thiophenmethyl derivatives, which may improve membrane permeability .
Stereochemical Purity
- The target compound’s (E)-configuration ensures planar geometry, optimizing π-π stacking with aromatic residues in protein targets. In contrast, the (Z)-isomer (e.g., compound 1n in ) introduces steric hindrance, reducing binding efficiency .
- Analog S-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-... () exhibits 99% stereochemical purity ([α]D²⁰ +2.5), suggesting rigorous chiral resolution methods that could be adapted for the target compound .
Spectroscopic and Analytical Data Comparison
NMR Spectroscopy
- Target Compound: No explicit NMR data is available, but analogous sulfonamides (e.g., ) show characteristic ¹H NMR peaks for methylbenzyl groups at δ 2.35 ppm (singlet) and aromatic protons at δ 7.2–7.8 ppm .
- 4-Methoxy Analog : The methoxy group (δ 3.8 ppm, singlet) and deshielded ethene protons (δ 6.5–7.1 ppm) distinguish it from the chloro-substituted target .
Mass Spectrometry
- The target compound’s ESI-MS would likely show [M+H]⁺ at m/z 322.06 (C₁₆H₁₆ClNO₂S), while the methoxy analog (C₁₇H₁₉NO₃S) would exhibit [M+H]⁺ at m/z 336.08 .
Biological Activity
(E)-2-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a sulfonamide group and chlorinated phenyl rings, contributing to its diverse pharmacological properties.
- Molecular Formula : C₁₅H₁₃ClN₁O₂S
- Molecular Weight : 300.79 g/mol
- CAS Number : 3041-83-6
The biological activity of sulfonamide compounds often involves inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism is pivotal in their use as antibacterial agents. Additionally, the presence of halogen atoms (chlorine in this case) can enhance the lipophilicity and bioavailability of the compound, potentially leading to improved interaction with biological targets.
Antiviral Activity
Recent studies have indicated that sulfonamide derivatives can exhibit antiviral properties. For instance, a study synthesized various sulfonamide derivatives and evaluated their activity against the tobacco mosaic virus (TMV). Among the synthesized compounds, those structurally related to this compound showed promising results:
| Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| 7b | 0.5 | 42.00 |
| 7i | 0.5 | 42.49 |
| Ningnanmycin | 0.5 | 54.51 |
These findings suggest that structural modifications in the sulfonamide moiety significantly influence antiviral efficacy, highlighting the potential for further development of this compound as an antiviral agent .
Antibacterial Activity
Sulfonamides are traditionally known for their antibacterial properties. The compound's ability to inhibit bacterial growth can be attributed to its interference with folate synthesis pathways. Research indicates that various sulfonamides exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The exact activity of this compound against specific bacterial strains remains to be fully elucidated but is anticipated based on its structural similarities to established sulfonamide antibiotics.
Antifungal Properties
In addition to antibacterial and antiviral activities, some studies have shown that sulfonamide derivatives possess antifungal properties. This is particularly relevant in agricultural applications where such compounds can be used to combat plant pathogens .
Case Studies and Research Findings
Q & A
Q. Optimization Tips :
- Temperature control (0–5°C) during sulfonylation minimizes side reactions.
- Catalyst screening (e.g., DMAP or pyridine) enhances coupling efficiency.
- Monitor reaction progress via TLC (eluent: ethyl acetate/hexane, 3:7) or LC-MS .
Basic Question: Which analytical techniques are critical for characterizing this compound, and what key parameters should be reported?
Methodological Answer:
Key techniques include:
For crystallography, ensure single-crystal diffraction data (e.g., R-factor <0.05) to confirm the (E)-configuration and sulfonamide geometry .
Advanced Question: How can computational modeling predict the reactivity and physicochemical properties of this sulfonamide?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:
- Electrophilic Reactivity : Localize electron-deficient regions (e.g., sulfonamide sulfur) for nucleophilic attack.
- logP and Solubility : Use QSPR models to estimate partition coefficients (logP ≈ 3.2) and aqueous solubility (<0.1 mg/mL), critical for bioavailability studies .
- Tautomer Stability : Compare energy barriers between (E)- and (Z)-isomers to explain experimental isomer ratios .
Validation : Cross-check computed UV-Vis spectra (λmax ~255 nm) with experimental data .
Advanced Question: What mechanistic insights explain the sulfonamide’s role in inhibiting biological targets?
Methodological Answer:
The sulfonamide group acts as a hydrogen-bond acceptor, binding to enzyme active sites (e.g., carbonic anhydrase). Mechanistic studies should:
Docking Simulations : Use AutoDock Vina to model interactions with target proteins (PDB ID: 1CA2).
Kinetic Assays : Measure IC50 values under varying pH (6.5–8.0) to assess pH-dependent inhibition.
Isotopic Labeling : Track sulfonamide-enzyme adducts via ³⁵S radiolabeling .
Contradictions : Discrepancies between in silico and experimental IC50 may arise from solvation effects or protein flexibility .
Advanced Question: How should researchers resolve contradictions in reported spectroscopic data for this compound?
Methodological Answer:
Common contradictions arise from:
- Solvent Effects : NMR chemical shifts vary in CDCl3 vs. DMSO-d6. Report solvent explicitly.
- Isomeric Purity : (E)-isomers may show distinct NOESY correlations (e.g., H-1 and H-3 proximity) compared to (Z)-forms .
- Crystallographic Artifacts : Compare multiple datasets to distinguish true bond angles from packing forces.
Q. Resolution Workflow :
Replicate experiments using standardized protocols.
Validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Advanced Question: What structure-activity relationships (SARs) guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
Key SAR findings:
- Chlorophenyl Group : Essential for target affinity; replacing Cl with F reduces potency by ~40% .
- Benzyl Substituents : 4-Methyl enhances lipophilicity (logP +0.5), while nitro groups decrease metabolic stability .
- Sulfonamide Linker : Rigid ethene spacers improve conformational restraint, increasing selectivity .
Q. Design Strategy :
- Synthesize analogs with varied aryl groups (e.g., 3,4-dichloro) and evaluate via SPR binding assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
